molecular formula C14H6Br2O2 B3274321 2,7-Dibromoanthraquinone CAS No. 605-42-5

2,7-Dibromoanthraquinone

Cat. No.: B3274321
CAS No.: 605-42-5
M. Wt: 366 g/mol
InChI Key: SAKIJMSLTKGUQV-UHFFFAOYSA-N
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Description

2,7-Dibromoanthraquinone is a chemical compound with the molecular formula C14H6Br2O2. It is a derivative of anthraquinone, where two bromine atoms are substituted at the 2 and 7 positions of the anthraquinone structure. This compound is known for its deep red crystalline appearance and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dibromoanthraquinone can be synthesized through the bromination of anthraquinone. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 7 positions. A catalyst, such as iron(III) bromide (FeBr3), may be used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,7-Dibromoanthraquinone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromoanthraquinone: Similar structure but with bromine atoms at the 2 and 6 positions.

    1,4-Dibromoanthraquinone: Bromine atoms at the 1 and 4 positions.

    2-Bromoanthraquinone: Single bromine atom at the 2 position.

Uniqueness

2,7-Dibromoanthraquinone is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective bromination and specific redox behavior .

Properties

IUPAC Name

2,7-dibromoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKIJMSLTKGUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302089
Record name 2,7-Dibromo-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-42-5
Record name 2,7-Dibromo-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dibromo-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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